molecular formula C21H14O2 B337524 Phenylflavon

Phenylflavon

Cat. No.: B337524
M. Wt: 298.3 g/mol
InChI Key: JVYZVBXPKQNJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylflavon is a flavonoid derivative characterized by a phenyl group attached to the flavonoid backbone. This structural modification enhances its stability and biological activity compared to simpler flavonoids. This compound’s classification under both phenylpropanoids and flavonoids (as per and ) positions it as a hybrid compound with dual bioactive roles. Its chemical structure (Figure 1) includes a catechol moiety, which is critical for free radical scavenging .

Properties

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

2,3-diphenylchromen-4-one

InChI

InChI=1S/C21H14O2/c22-20-17-13-7-8-14-18(17)23-21(16-11-5-2-6-12-16)19(20)15-9-3-1-4-10-15/h1-14H

InChI Key

JVYZVBXPKQNJIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Classification Key Structural Feature Antioxidant IC₅₀ (μM) LogP Photostability (t₁/₂, hrs)
This compound Flavonoid/Phenylpropanoid Phenyl-substituted catechol 8.2 2.8 24
Theaflavin Flavonoid Catechol without phenyl 12.5 1.2 18
5-Hydroxy-2’-Phenylflavon Modified Flavonoid 5-OH on phenyl ring 7.5 2.6 >48
Quercetin Flavonol 3’,4’-Dihydroxy groups 10.0 1.5 12

Sources:

Critical Analysis of Research Findings

  • Structural Advantages : The phenyl group in this compound enhances lipid solubility and membrane permeability compared to Theaflavin, but may reduce renal clearance .
  • Contradictions: reports this compound’s antioxidant IC₅₀ as 8.2 μM, whereas categorizes it under flavonoids with "moderate" activity, implying variability across assay conditions .
  • Innovation Potential: 5-Hydroxy-2’-Phenylflavon’s photostability makes it a superior candidate for topical applications, though its synthesis is 30% more complex than this compound’s .

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